N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that features a combination of aromatic, triazole, and thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioacetamide Formation: The triazole derivative is then reacted with a thioacetamide precursor, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Acetylation: The final step involves the acetylation of the phenyl ring, which can be done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and control.
Catalyst Optimization: Using more effective catalysts to speed up the reactions.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, potentially reducing the acetyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biochemistry: The compound can serve as a probe to study biochemical pathways and interactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: It might affect biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide: shares similarities with other triazole and thioacetamide derivatives, such as:
Uniqueness
Structural Complexity: The combination of triazole, pyridine, and thioacetamide groups in a single molecule is relatively unique, providing a versatile scaffold for further modification.
Its diverse functional groups make it suitable for a wide range of applications, from drug design to materials science.
This detailed overview highlights the significance and versatility of this compound in various scientific fields
Properties
CAS No. |
332158-01-7 |
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Molecular Formula |
C17H15N5O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N5O2S/c1-11(23)12-4-6-14(7-5-12)19-15(24)10-25-17-20-16(21-22-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
MCUFGUXPXGPLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |
solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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